5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic aromatic organic compound. It is a derivative of pyrrolo[2,3-d]pyrimidine, which is a bicyclic compound containing a pyrimidine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine typically involves halogenation reactions starting from pyrrolo[2,3-d]pyrimidine or its derivatives. One common method is the halogenation of pyrrolo[2,3-d]pyrimidine using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining an inert atmosphere, controlling the temperature, and using appropriate solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the halogen atoms.
Scientific Research Applications
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of kinase inhibitors and anticancer agents.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of kinase inhibition, the compound binds to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: A structural isomer with different halogen positions.
5-Bromo-2-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine: A derivative with an additional methyl group.
5-Bromo-2-chloro-7H-pyrrolo[3,2-d]pyrimidine: A compound with a different ring fusion pattern.
These compounds share similarities in their core structure but differ in their substituents and positions, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQIUDPUHXGYOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672015 | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-58-1 | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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